molecular formula C11H12NaO4+ B092854 Sodium monobenzyl succinate CAS No. 140-21-6

Sodium monobenzyl succinate

Cat. No.: B092854
CAS No.: 140-21-6
M. Wt: 230.19 g/mol
InChI Key: YGNKLAAUOIITPV-UHFFFAOYSA-M
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Description

Sodium monobenzyl succinate is an organic compound with the molecular formula C11H11NaO4. It is a sodium salt derivative of monobenzyl succinate, which is itself an ester of succinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium monobenzyl succinate can be synthesized through the esterification of succinic acid with benzyl alcohol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Esterification: Succinic acid reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid to form monobenzyl succinate.

    Neutralization: The monobenzyl succinate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium monobenzyl succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl succinate and other oxidation products.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Benzyl succinate, succinic acid derivatives.

    Reduction Products: Benzyl alcohol derivatives.

    Substitution Products: Various substituted succinates.

Scientific Research Applications

Sodium monobenzyl succinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a substrate in enzymatic reactions and is used in studies involving metabolic pathways.

    Medicine: Research explores its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium monobenzyl succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing cellular metabolism. Its effects on metabolic pathways can lead to changes in energy production and cellular function.

Comparison with Similar Compounds

    Succinic Acid: A dicarboxylic acid with similar chemical properties but without the benzyl group.

    Monobenzyl Succinate: The ester form of succinic acid with a benzyl group but without the sodium ion.

    Sodium Succinate: The sodium salt of succinic acid, lacking the benzyl group.

Uniqueness: Sodium monobenzyl succinate is unique due to the presence of both the benzyl group and the sodium ion, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and enhances its solubility and reactivity compared to its analogs.

Properties

IUPAC Name

sodium;4-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4.Na/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKLAAUOIITPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347625
Record name Sodium monobenzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-21-6
Record name Sodium monobenzyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium monobenzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM MONOBENZYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
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